Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357376
InChI: InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)15-16(12)7(2)3/h6-7H,5H2,1-4H3,(H,14,17)
SMILES: CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C(C)C)C
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol

Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13357376

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
IUPAC Name ethyl 3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)15-16(12)7(2)3/h6-7H,5H2,1-4H3,(H,14,17)
Standard InChI Key BPYRAUHXFJXXHN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C(C)C)C
Canonical SMILES CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C(C)C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, delineates its structure:

  • A pyrazolo[3,4-b]pyridine core fused at the 3,4-positions of the pyrazole and 4,5-positions of the pyridine.

  • Substituents include:

    • An isopropyl group at the pyrazole ring’s N1 position.

    • A methyl group at the pyrazole’s C3 position.

    • An ethyl carboxylate moiety at the pyridine’s C4 position.

    • A keto group at the pyridine’s C6 position, with partial saturation at the 6,7-positions .

The SMILES notation O=C(C(C1=C(N(C(C)C)N=C1C)N2)=CC2=O)OCC and InChIKey BPYRAUHXFJXXHN-UHFFFAOYSA-N provide precise stereochemical details.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₇N₃O₃
Molecular Weight263.29 g/mol
CAS Number1174844-27-9
IUPAC Nameethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
SMILESO=C(C(C1=C(N(C(C)C)N=C1C)N2)=CC2=O)OCC

Crystallographic and Stereochemical Insights

While no crystallographic data exists for this specific compound, studies on analogous pyrazolo-pyridines reveal planar fused-ring systems with substituents influencing dihedral angles. For example, a related structure (C₁₁H₁₅N₅) exhibits a near-planar pyrimidine-pyrazole system, with substituents like isopropyl groups inducing minor torsional strain . Such data suggest that the isopropyl and methyl groups in the target compound may similarly affect its conformational stability and intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

Direct synthesis protocols for this compound remain undocumented, but analogous pyrazolo[3,4-b]pyridines are typically synthesized via:

  • Cyclocondensation: Reactions between aminopyrazoles and β-keto esters or diketones.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/alkyl groups .

For instance, a similar compound featuring a prop-1-en-2-yl group was synthesized using Pd(dppf)Cl₂, DMF, and Na₂CO₃ under reflux . Adapting such methods, the isopropyl group could be introduced via alkylation or boron-based coupling reactions.

Reactive Sites and Derivatives

The compound’s reactivity is governed by:

  • Ethyl Carboxylate: Susceptible to hydrolysis to carboxylic acids or transesterification.

  • Keto Group: Participates in nucleophilic additions or reductions to alcohols.

  • Pyrazole Nitrogen: Capable of coordination with metal ions or alkylation.

Derivatization at these sites could yield analogs with enhanced bioavailability or target specificity.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Purity95%
Molecular Weight263.29 g/mol
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilityStable under inert conditions

The ethyl carboxylate and keto groups confer moderate polarity, suggesting solubility in DMSO or DMF, consistent with pyrazolo-pyridine analogs. Stability under standard laboratory conditions is inferred from its commercial availability .

Comparative Analysis with Related Compounds

Table 3: Structural Comparison with Analog (PubChem CID 135646661)

PropertyTarget CompoundPubChem CID 135646661
Molecular FormulaC₁₃H₁₇N₃O₃C₁₀H₁₁N₃O₃
SubstituentsIsopropyl, methyl, ethyl esterMethyl, ethyl ester
Molecular Weight263.29 g/mol221.21 g/mol
Potential ApplicationsAnticancer, enzyme inhibitionIntermediate in drug synthesis

The absence of the isopropyl group in CID 135646661 reduces steric bulk, potentially altering target selectivity and metabolic stability .

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